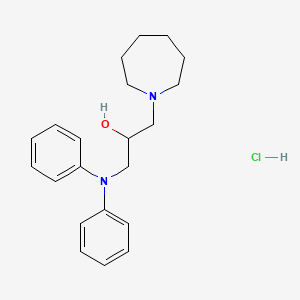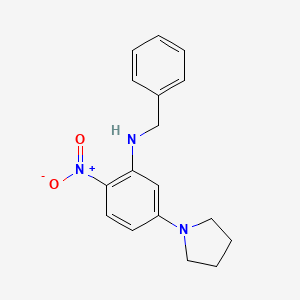
N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide, also known as MLN8237, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division, spindle assembly, and cytokinesis. MLN8237 has been shown to inhibit tumor growth in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide inhibits Aurora A kinase, which is overexpressed in many types of cancer. Aurora A kinase plays a crucial role in cell division, spindle assembly, and cytokinesis. Inhibition of Aurora A kinase by N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy. N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide has also been shown to inhibit tumor growth in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide is its specificity for Aurora A kinase, which reduces the risk of off-target effects. However, one limitation of N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide is its poor solubility, which can affect its bioavailability and efficacy.
Direcciones Futuras
1. Combination therapy: N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide has shown promising results in combination with chemotherapy and radiation therapy. Future studies could explore the optimal combination and dosing schedule.
2. Biomarker identification: N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide has been shown to be effective in certain types of cancer. Future studies could identify biomarkers that predict response to N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide.
3. Resistance mechanisms: Resistance to N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide can develop over time. Future studies could explore the mechanisms of resistance and develop strategies to overcome it.
4. Clinical trials: N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide is currently being evaluated in clinical trials for the treatment of various types of cancer. Future studies could explore the optimal patient population and dosing schedule.
Métodos De Síntesis
The synthesis of N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide involves several steps, including the reaction of 3-butoxyaniline with 2-methyl-3-nitrobenzoyl chloride, followed by reduction and acylation. The final product is obtained through crystallization and purification.
Aplicaciones Científicas De Investigación
N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide has been extensively studied in preclinical models and has shown promising results in inhibiting tumor growth in various types of cancer, including breast, lung, and colon cancer. N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-4-11-24-15-8-5-7-14(12-15)19-18(21)16-9-6-10-17(13(16)2)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAHAECFYNJVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5509992 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4887182.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]propyl 4-methoxybenzoate](/img/structure/B4887195.png)

![2-(benzyloxy)-5-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4887205.png)

![1-[(isobutyrylamino)(4-methylphenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4887237.png)
![2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B4887240.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4887245.png)
![methyl 4-[3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4887257.png)




